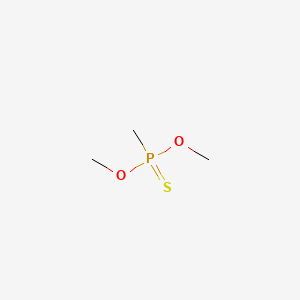
Phosphonothioic acid, methyl-, O,O-dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioic acid, methyl-, O,O-dimethyl ester is an organophosphorus compound with the molecular formula C3H9O2PS and a molecular weight of 140.141 g/mol . It is also known by its CAS Registry Number 681-06-1 . This compound is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to a sulfur atom and two methoxy groups.
Vorbereitungsmethoden
The synthesis of phosphonothioic acid, methyl-, O,O-dimethyl ester typically involves the reaction of dimethyl phosphite with sulfur or sulfur-containing reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Phosphonothioic acid, methyl-, O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonothioate compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Phosphonothioic acid, methyl-, O,O-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of phosphonothioic acid, methyl-, O,O-dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The phosphonothioate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonothioic acid, methyl-, O,O-dimethyl ester can be compared with other similar compounds, such as:
Phosphonothioic acid, O,O-diethyl ester: This compound has ethoxy groups instead of methoxy groups, resulting in different chemical and physical properties.
Phosphorochloridothioic acid, O,O-dimethyl ester: This compound contains a chlorine atom bonded to the phosphorus atom, which affects its reactivity and applications.
Eigenschaften
CAS-Nummer |
681-06-1 |
|---|---|
Molekularformel |
C3H9O2PS |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
dimethoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9O2PS/c1-4-6(3,7)5-2/h1-3H3 |
InChI-Schlüssel |
BHFOAIMSKFAWOU-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=S)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


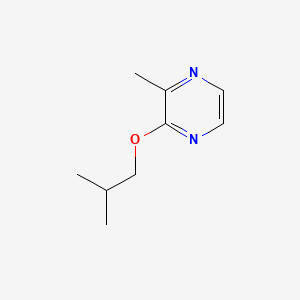
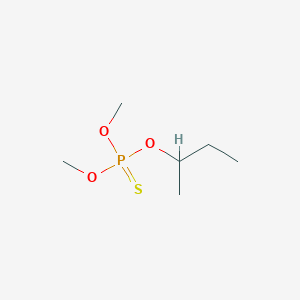
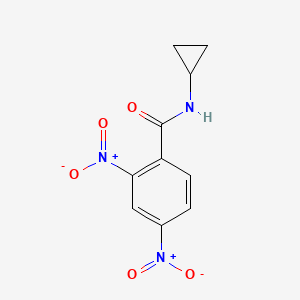
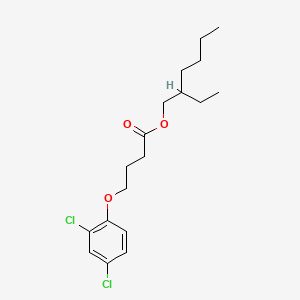
![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)


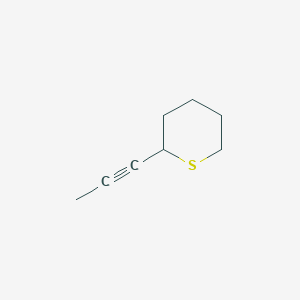
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
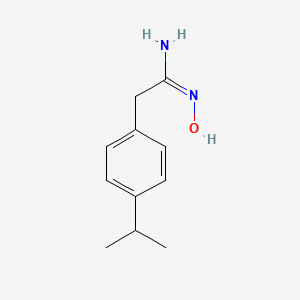
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
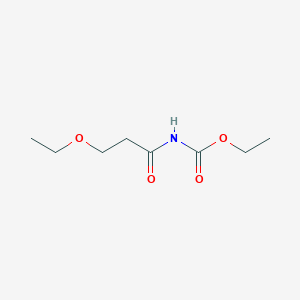
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
